molecular formula C10H8BrNO2 B13013695 3-Bromo-4-phenylpyrrolidine-2,5-dione

3-Bromo-4-phenylpyrrolidine-2,5-dione

Cat. No.: B13013695
M. Wt: 254.08 g/mol
InChI Key: QOLORTABSNRPHO-UHFFFAOYSA-N
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Description

3-Bromo-4-phenylpyrrolidine-2,5-dione is a heterocyclic compound featuring a five-membered pyrrolidine ring. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties. The presence of both bromine and phenyl groups attached to the pyrrolidine ring enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-phenylpyrrolidine-2,5-dione typically involves the bromination of 4-phenylpyrrolidine-2,5-dione. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-phenylpyrrolidine-2,5-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, when acting as an enzyme inhibitor, the compound binds to the active site of the enzyme, thereby blocking its activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

  • 3-Chloro-4-phenylpyrrolidine-2,5-dione
  • 3-Iodo-4-phenylpyrrolidine-2,5-dione
  • 4-Phenylpyrrolidine-2,5-dione

Comparison: 3-Bromo-4-phenylpyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with biological targets, often resulting in different pharmacological profiles .

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

3-bromo-4-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C10H8BrNO2/c11-8-7(9(13)12-10(8)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,13,14)

InChI Key

QOLORTABSNRPHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)NC2=O)Br

Origin of Product

United States

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